An In-Depth Technical Guide to 2,2-Difluoro-2-(2-methoxyphenyl)acetic Acid
An In-Depth Technical Guide to 2,2-Difluoro-2-(2-methoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer insights into its physicochemical properties, potential synthetic routes, spectroscopic characteristics, and prospective applications. The strategic incorporation of the difluoromethyl group on the α-carbon and the methoxy substituent on the phenyl ring suggests a molecule designed to leverage the unique effects of fluorine in modulating biological activity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.
Introduction: The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and pharmacodynamic properties.[1][2][3] The small van der Waals radius of fluorine, coupled with its high electronegativity, can lead to profound effects on a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets.[1][4] The difluoromethyl group (CF2), as present in 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid, is of particular interest as it can act as a bioisostere for other functional groups and significantly influence the acidity of the carboxylic acid moiety.[5] This guide will explore the multifaceted aspects of this compound, providing a scientifically grounded perspective for its potential utility.
Physicochemical Properties
Direct experimental data for the physicochemical properties of 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid (CAS Number: 1250773-62-6) are not widely reported. However, we can infer its likely characteristics based on its structure and data from analogous compounds.
Table 1: Core Identification and Predicted Physicochemical Properties
| Property | Value/Prediction | Source/Justification |
| CAS Number | 1250773-62-6 | Supplier Data |
| Molecular Formula | C₉H₈F₂O₃ | Calculated |
| Molecular Weight | 202.15 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Based on similar fluorinated phenylacetic acids.[6] |
| Melting Point | Predicted to be a crystalline solid with a distinct melting point. | The non-fluorinated analogue, 2-methoxyphenylacetic acid, has a melting point of 122-125 °C. The introduction of the gem-difluoro group is expected to alter crystal packing and influence the melting point. |
| Boiling Point | High, with decomposition likely at atmospheric pressure. | Typical for carboxylic acids. |
| Solubility | Predicted to have moderate solubility in organic solvents and lower solubility in water. | The fluorine atoms will increase lipophilicity compared to the parent compound.[6] |
| pKa | Expected to be lower (more acidic) than 2-methoxyphenylacetic acid. | The strong electron-withdrawing effect of the two fluorine atoms on the α-carbon will stabilize the carboxylate anion, thus increasing acidity. |
Synthesis and Reactivity
While a specific, published protocol for the synthesis of 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid was not found, established methods for the preparation of α,α-difluoroarylacetic acids provide a clear blueprint for its synthesis.[7]
Proposed Synthetic Pathway
A plausible synthetic route would involve the difluorination of a suitable precursor. One common strategy involves the reaction of an aryl aldehyde with a difluorinating agent, followed by oxidation.
Caption: Proposed synthetic workflow for 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(Difluoromethyl)-2-methoxybenzene
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To a solution of 2-methoxybenzaldehyde in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a difluorinating agent such as diethylaminosulfur trifluoride (DAST) dropwise at a reduced temperature (e.g., -78 °C).
-
Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(difluoromethyl)-2-methoxybenzene.
Step 2: Oxidation to 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid
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Dissolve the 1-(difluoromethyl)-2-methoxybenzene in a suitable solvent mixture, such as acetone/water.
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Add a strong oxidizing agent, for example, potassium permanganate, portion-wise while maintaining the reaction temperature.
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Stir the reaction at room temperature or with gentle heating until the oxidation is complete.
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Quench the reaction with a reducing agent (e.g., sodium bisulfite) and acidify the mixture with a strong acid like HCl.
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Extract the desired carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system to obtain pure 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid.
Spectroscopic Analysis (Predicted)
Predicting the spectroscopic signatures is crucial for the identification and characterization of the target molecule.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals | Rationale |
| ¹H NMR | - OCH₃ singlet: ~3.8-4.0 ppm- Aromatic protons: ~6.9-7.5 ppm (complex multiplet)- COOH proton: Broad singlet, >10 ppm | The methoxy protons will appear as a sharp singlet. The aromatic protons will show a characteristic splitting pattern for a 1,2-disubstituted benzene ring. The acidic proton will be downfield and broad. |
| ¹³C NMR | - CF₂ carbon: Triplet, ~110-120 ppm (due to C-F coupling)- C=O carbon: ~170-175 ppm- Aromatic carbons: ~110-160 ppm- OCH₃ carbon: ~55-60 ppm | The carbon directly attached to the two fluorine atoms will exhibit a characteristic triplet with a large coupling constant. |
| ¹⁹F NMR | - Singlet or AB quartet: (depending on rotational hindrance) | This will be the most definitive technique for confirming the presence of the CF₂ group. |
| Mass Spec (ESI-) | - [M-H]⁻ ion: at m/z 201.04 | Negative ion mode should readily show the deprotonated molecular ion. |
| IR (Infrared) | - O-H stretch (acid): Broad, ~2500-3300 cm⁻¹- C=O stretch (acid): ~1700-1730 cm⁻¹- C-F stretches: ~1000-1200 cm⁻¹ | Characteristic absorptions for a carboxylic acid and carbon-fluorine bonds. |
Applications in Drug Development and Medicinal Chemistry
The structural motifs present in 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid suggest several potential applications in drug discovery.
Caption: Potential roles and applications in medicinal chemistry.
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Metabolic Stability: The gem-difluoro group at the benzylic position can block metabolic oxidation at that site, a common metabolic pathway for many drugs.[5] This can lead to an improved pharmacokinetic profile and a longer half-life in vivo.
-
Acidity Modulation: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid. This can be exploited to fine-tune the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.
-
Lipophilicity and Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This is a critical factor for oral bioavailability and for drugs targeting the central nervous system.[8]
-
Conformational Control: The methoxy group at the ortho position can influence the conformation of the molecule through steric interactions, potentially locking it into a bioactive conformation for a specific target.
Given these properties, 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid could serve as a valuable building block for the synthesis of more complex molecules targeting a variety of diseases, including cancer, inflammation, and neurological disorders.
Safety and Handling
As with all fluorinated organic compounds, appropriate safety precautions must be taken when handling 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid and its synthetic precursors.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
In case of Contact:
-
Skin: Wash the affected area thoroughly with soap and water.
-
Eyes: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
2,2-Difluoro-2-(2-methoxyphenyl)acetic acid represents a strategically designed molecule with significant potential in the field of drug discovery. While specific experimental data is not yet abundant, a thorough understanding of the principles of fluorine chemistry allows for a robust and scientifically sound projection of its properties and applications. Its unique combination of a gem-difluoroacetic acid moiety and an ortho-methoxy substituted phenyl ring makes it a compelling scaffold for the development of novel therapeutics with enhanced metabolic stability and tailored physicochemical properties. This guide provides a foundational understanding that will hopefully stimulate further research and unlock the full potential of this promising compound.
References
-
Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]
- Lee, J. W., Lee, K. N., & Ngai, M. Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
-
PubChem. (n.d.). 2-[(2-Fluorophenyl)methoxy]-2-phenylacetic acid. Retrieved from [Link]
- Scott, P. J. H. (2009). Applications of Fluorine in Medicinal Chemistry.
-
Lee, J. W., Lee, K. N., & Ngai, M. Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. ResearchGate. Retrieved from [Link]
- Mague, J. T., & Ngai, M. Y. (2018).
-
ResearchGate. (n.d.). Physical-chemical properties of PFAAs at 20 °C. Retrieved from [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. PubMed. Retrieved from [Link]
- Australian Government Department of Health. (2015). Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment.
-
University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]
- Alcaide, B., Almendros, P., & Luna, A. (2013).
-
ResearchGate. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Retrieved from [Link]
-
MDPI. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
- Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Physicochemical Property Models for Poly- and Perfluorinated Alkyl Substances and Other Chemical Classes. Retrieved from [Link]
-
Lee, J. W., Lee, K. N., & Ngai, M. Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. PubMed. Retrieved from [Link]
- ResearchGate. (2020). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Retrieved from [Link]
- MDPI. (2023).
-
ACS Publications. (2011). Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. Retrieved from [Link]
- National Institutes of Health. (2020). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling.
-
Royal Society of Chemistry. (2021). Synthetic applications of α,α-difluoroarylacetic acids and salts via decarboxylative functionalization. Retrieved from [Link]
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CAS 1578-63-8: fluorophenylacetic acid | CymitQuimica [cymitquimica.com]
- 7. Synthetic applications of α,α-difluoroarylacetic acids and salts via decarboxylative functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
